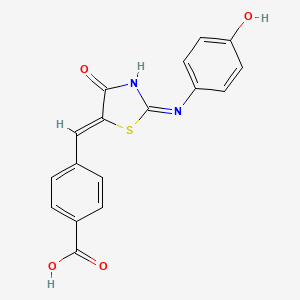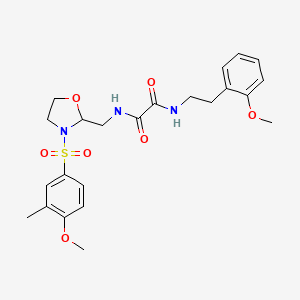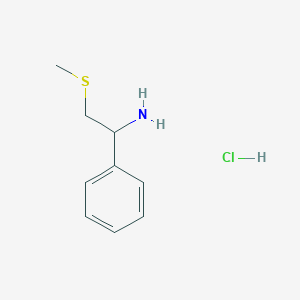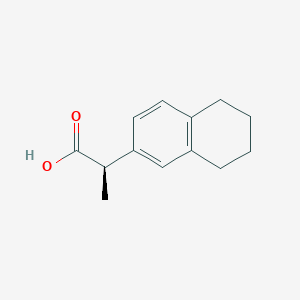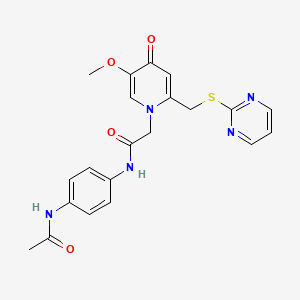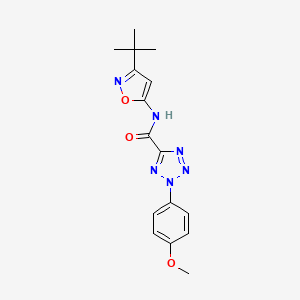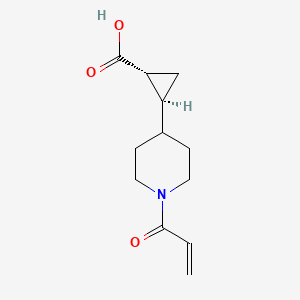
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, also known as PPC, is a cyclic amino acid derivative. It is a small molecule that has been extensively studied for its potential applications in scientific research. PPC has been found to have a wide range of biochemical and physiological effects, making it a versatile tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the brain. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been found to interact with several different types of ion channels, including voltage-gated calcium channels and ligand-gated ion channels. It has also been found to bind to several different types of receptors, including dopamine receptors and adrenergic receptors.
Biochemical and Physiological Effects:
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, as mentioned above. Additionally, it has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments is its versatility. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is relatively easy to synthesize and is readily available from commercial sources. However, there are also some limitations to using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments. One limitation is that it can be difficult to control the dose of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, as it can have different effects at different concentrations. Additionally, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. One area of interest is the development of new therapeutic agents based on the structure of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. Researchers are also interested in exploring the potential use of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in the treatment of neurodegenerative diseases, as well as in the study of neurotransmitter systems in the brain. Additionally, there is interest in developing new methods for synthesizing (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid and other cyclic amino acid derivatives, which could lead to the discovery of new compounds with unique biochemical and physiological properties.
Conclusion:
In conclusion, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, or (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, is a versatile tool for scientific research. It has a wide range of biochemical and physiological effects, making it useful in the study of neurotransmitter systems in the brain, as well as in the development of new therapeutic agents. While there are some limitations to using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments, its unique properties make it a valuable tool for researchers in various fields.
Métodos De Síntesis
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-piperidone with crotonic acid to form 1-(2-crotonoyl-1-piperidinyl)propan-1-one, which is then reduced with sodium borohydride to form (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications. One of its primary uses is in the study of neurotransmitter systems in the brain. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been found to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the mechanisms of neurotransmitter release and the effects of neurotransmitter modulation on behavior and cognition.
Propiedades
IUPAC Name |
(1R,2S)-2-(1-prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-11(14)13-5-3-8(4-6-13)9-7-10(9)12(15)16/h2,8-10H,1,3-7H2,(H,15,16)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEULWFCKBMVFH-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)
![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)


